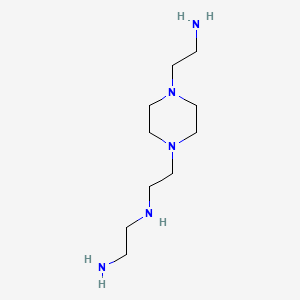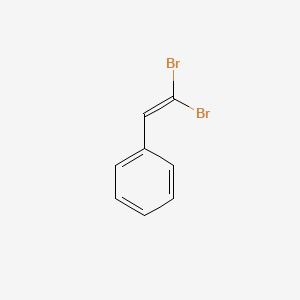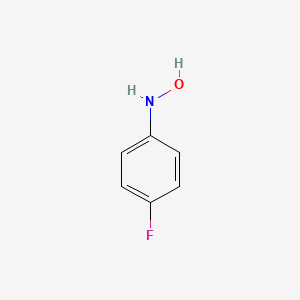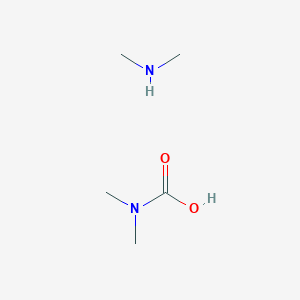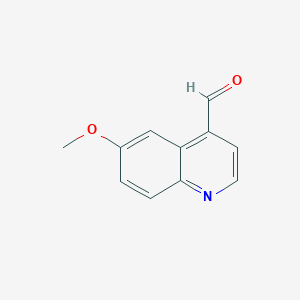
6-Methoxyquinoline-4-carbaldehyde
Übersicht
Beschreibung
6-Methoxyquinoline-4-carbaldehyde is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-HYDROXY-6-METHOXYQUINOLINE .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO2 . The InChI string representation isInChI=1S/C11H9NO2/c1-14-9-2-3-11-10 (6-9)8 (7-13)4-5-12-11/h2-7H,1H3 . The Canonical SMILES representation is COC1=CC2=C (C=CN=C2C=C1)C=O . Chemical Reactions Analysis
This compound is a useful reactant for the synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 187.19 g/mol . It has a computed XLogP3-AA value of 1.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of Complex Compounds
- 6-Methoxyquinoline-4-carbaldehyde is involved in the synthesis of complex heterocyclic compounds. The reaction of similar derivatives with various reagents can lead to the formation of new heterocyclic systems, as demonstrated in studies with 7-Chloro-4-methoxyquinoline and related compounds (Hull, Broek, & Swain, 1975).
Biological Properties and Interactions
- The compound's derivatives have been used to create mixed ligand palladium(II) complexes, which exhibit significant biological properties, including interactions with DNA and proteins, antioxidant activity, and cytotoxicity against certain cancer cell lines (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
- Similar research has been conducted with nickel(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, revealing insights into the role of terminal N-substitution in their biological properties (Ramachandran, Raja, Mike, Wagner, Zeller, & Natarajan, 2012).
Photophysical and Fluorescence Studies
- Photophysical studies of related compounds like 6-methoxyquinoline have been undertaken to understand their fluorescence properties in different media, which could have implications for their use in sensor technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).
- The fluorescence quenching of protonated form of 6-methoxyquinoline with chloride ion in aqueous solution suggests its potential application as a sensor for chloride ion detection (Mehata & Tripathi, 2002).
Synthesis of Novel Compounds and Potential Applications
- The synthesis of novel compounds from derivatives of this compound has been explored, showing potential for antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
- Research into the synthesis of quinoline derivatives as 5-HT4 receptor ligands has also been conducted, indicating potential applications in the field of serotonin receptor research (Hanna-Elias et al., 2009).
Safety and Hazards
6-Methoxyquinoline-4-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
6-Methoxyquinoline-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with copper (II) and zinc (II) ions, forming complexes that exhibit notable biochemical activities . These interactions often result in the modulation of enzyme activities, such as inhibition or activation, which can influence various biochemical pathways. For instance, the copper complex of this compound has been shown to induce oxidative stress in cells, leading to alterations in redox homeostasis .
Cellular Effects
The effects of this compound on cellular processes are profound. Studies have demonstrated that this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In lung carcinoma cells (A549), the copper complex of this compound has been shown to decrease cell proliferation and induce oxidative stress . This oxidative stress leads to DNA damage, cell cycle arrest, and apoptosis. Additionally, the compound’s impact on the GSH/GSSG ratio indicates its role in modulating cellular redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with metal ions, such as copper (II) and zinc (II), forming complexes that can modulate enzyme activities . These complexes can induce oxidative stress by generating reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent cellular responses such as cell cycle arrest and apoptosis . The compound’s ability to alter gene expression further underscores its role in modulating cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, the copper complex of this compound has been shown to exert antitumor effects in a time-dependent manner, with increased ROS levels observed over a 72-hour period . This time-related increase in ROS levels correlates with the compound’s ability to induce oxidative stress and subsequent cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, such as increased oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound’s interactions with metal ions, such as copper (II) and zinc (II), play a crucial role in its metabolic activities . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s biochemical properties and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, the copper complex of this compound has been shown to localize within the nucleus, where it can induce oxidative DNA damage and modulate gene expression .
Eigenschaften
IUPAC Name |
6-methoxyquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKZDPIWAKVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277027 | |
| Record name | 6-methoxyquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-94-4 | |
| Record name | 6-Methoxy-4-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4363-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxyquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyquinoline-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



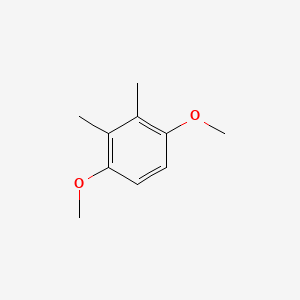

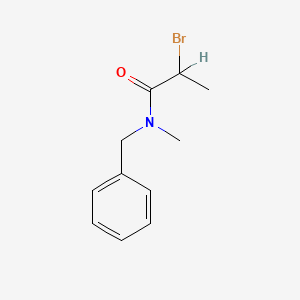
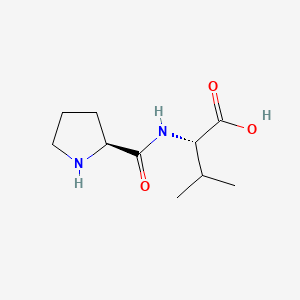

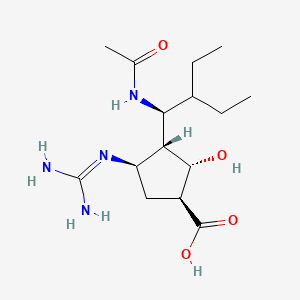
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
